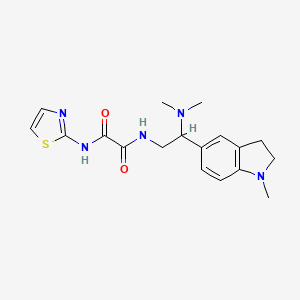

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in cancer treatment.

Scientific Research Applications

Pharmacological Applications

Neurokinin-1 Receptor Antagonism : A compound similar in structure exhibited high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist, showing potential in clinical efficacy for conditions such as emesis and depression. This highlights the therapeutic potential of such compounds in neuropsychiatric and gastrointestinal disorders (Harrison et al., 2001).

Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which can be structurally related, were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines. This suggests the compound's derivatives could be explored for anticancer properties (Fang et al., 2016).

Material Science and Sensing Applications

- Fluorescent and Colorimetric Sensors : Compounds structurally related to the query chemical have been utilized in the development of fluorescent sensors. For example, a compound demonstrated a 'turn-on' fluorescence response towards protons, indicating its potential as a pH sensor in various analytical applications (Liu et al., 2015).

Synthetic Methodology

- Organic Synthesis : The versatility of similar compounds in organic synthesis is highlighted by their use as intermediates in the synthesis of complex structures, such as 1,4-benzothiazepines and 1,4-benzoxazepines. This showcases the compounds' role in facilitating the development of novel synthetic pathways (Katritzky et al., 2001).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S/c1-22(2)15(12-4-5-14-13(10-12)6-8-23(14)3)11-20-16(24)17(25)21-18-19-7-9-26-18/h4-5,7,9-10,15H,6,8,11H2,1-3H3,(H,20,24)(H,19,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIYWFCEWUWRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)

![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)

![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)

![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)